molecular formula C8H8BrN3 B13519044 4-bromo-1-ethyl-1H-1,2,3-benzotriazole

4-bromo-1-ethyl-1H-1,2,3-benzotriazole

Cat. No.: B13519044
M. Wt: 226.07 g/mol
InChI Key: RZYFLLQRMUEMRN-UHFFFAOYSA-N
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Description

4-Bromo-1-ethyl-1H-1,2,3-benzotriazole is a heterocyclic compound that belongs to the benzotriazole family Benzotriazoles are known for their diverse applications in various fields, including medicinal chemistry, material sciences, and industrial processes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-1-ethyl-1H-1,2,3-benzotriazole typically involves the bromination of 1-ethyl-1H-1,2,3-benzotriazole. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining consistent reaction conditions, leading to high yields and purity of the final product .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 4-bromo-1-ethyl-1H-1,2,3-benzotriazole involves its interaction with various molecular targets. The bromine atom and the benzotriazole core allow the compound to form strong non-covalent interactions, such as hydrogen bonding and π-π stacking, with enzymes and receptors. These interactions can modulate the activity of biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: The presence of both the bromine atom and the ethyl group in 4-bromo-1-ethyl-1H-1,2,3-benzotriazole imparts unique chemical properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and form strong interactions with biological targets sets it apart from other benzotriazole derivatives .

Properties

Molecular Formula

C8H8BrN3

Molecular Weight

226.07 g/mol

IUPAC Name

4-bromo-1-ethylbenzotriazole

InChI

InChI=1S/C8H8BrN3/c1-2-12-7-5-3-4-6(9)8(7)10-11-12/h3-5H,2H2,1H3

InChI Key

RZYFLLQRMUEMRN-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C(=CC=C2)Br)N=N1

Origin of Product

United States

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